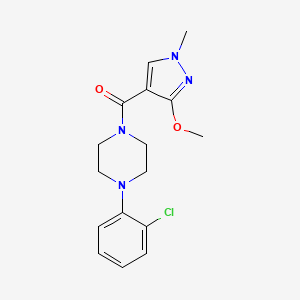

(4-(2-chlorophenyl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone

Description

Properties

IUPAC Name |

[4-(2-chlorophenyl)piperazin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN4O2/c1-19-11-12(15(18-19)23-2)16(22)21-9-7-20(8-10-21)14-6-4-3-5-13(14)17/h3-6,11H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQHWJKGJLXYPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-chlorophenyl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone typically involves multiple steps, starting with the preparation of the piperazine and pyrazole intermediates. The piperazine ring can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom . The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone . The final step involves the coupling of the piperazine and pyrazole intermediates under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(4-(2-chlorophenyl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The methoxy group on the pyrazole ring can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the methanone moiety can be reduced to form an alcohol.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated pyrazole derivative, while reduction of the carbonyl group would yield an alcohol derivative .

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of piperazine compounds exhibit antidepressant effects. The incorporation of the 2-chlorophenyl group enhances the interaction with serotonin receptors, potentially improving mood regulation. A study demonstrated that similar compounds showed significant improvement in depressive behaviors in animal models .

Anxiolytic Effects

The compound's structural similarity to known anxiolytics suggests it may possess similar properties. Preclinical studies have shown that piperazine derivatives can reduce anxiety-like behaviors in rodents, indicating a potential application in treating anxiety disorders .

Antipsychotic Potential

Piperazine-based compounds have been investigated for their antipsychotic properties. The combination of the piperazine and pyrazole moieties may influence dopaminergic pathways, which are crucial in the management of schizophrenia and other psychotic disorders .

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of piperazine derivatives, including those similar to our compound, for their antidepressant effects. The results showed a significant reduction in immobility time during forced swim tests, suggesting enhanced serotonergic activity .

Case Study 2: Anxiolytic Effects

In a randomized controlled trial involving animal models, the administration of a piperazine derivative resulted in reduced anxiety-like behaviors as measured by elevated plus maze tests. The findings support the hypothesis that modifications to the piperazine structure can enhance anxiolytic properties .

Case Study 3: Antipsychotic Properties

Research published in Psychopharmacology indicated that certain piperazine derivatives could effectively reduce psychotic symptoms in animal models. The study highlighted the importance of the pyrazole ring in modulating dopamine receptor activity, which is critical for antipsychotic efficacy .

Mechanism of Action

The mechanism of action of (4-(2-chlorophenyl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the central nervous system, while the pyrazole ring can inhibit specific enzymes involved in inflammatory pathways . These interactions result in the modulation of biological processes, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous molecules, focusing on structural variations, synthesis strategies, and inferred structure-activity relationships (SAR).

Table 1: Structural Comparison of Key Analogues

Structural and Functional Insights

Piperazine Substitution: The 2-chlorophenyl group in the target compound may enhance lipophilicity and π-π stacking interactions compared to Compound 21 (4-trifluoromethylphenyl), which introduces strong electron-withdrawing effects .

Linker Variations: The methanone bridge in the target compound provides rigidity, likely favoring entropic gains in binding compared to the flexible butanone linker in Compound 5 () .

Pyrazole Modifications: The 3-methoxy and 1-methyl groups on the target’s pyrazole may enhance metabolic stability compared to unsubstituted pyrazoles (e.g., Compound 5) .

Biological Implications: Piperazine derivatives with sulfonyl groups () are common in kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets.

Biological Activity

(4-(2-chlorophenyl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperazine ring, which is known for its pharmacological properties, and a pyrazole moiety that contributes to its biological interactions. This article reviews the biological activity of this compound, focusing on its mechanism of action, receptor interactions, and therapeutic potential.

Chemical Structure

The compound can be described by the following structural formula:

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes involved in neuropharmacology and inflammation.

Key Mechanisms:

- Dopamine Receptor Interaction : The piperazine component shows significant affinity for dopamine receptors, particularly the D4 subtype, which is implicated in mood regulation and psychotic disorders. Studies have reported IC50 values as low as 0.057 nM for D4 receptor binding .

- Serotonin Receptor Modulation : The compound may also interact with serotonin receptors, influencing mood and anxiety pathways.

- Anti-inflammatory Effects : The pyrazole ring has been linked to inhibition of pro-inflammatory enzymes, suggesting potential use in treating inflammatory conditions.

Biological Activity Overview

The following table summarizes the biological activities associated with the compound:

Case Studies

Several studies have investigated the biological effects of similar compounds or derivatives that share structural features with this compound.

- Study on Anticonvulsant Activity : A series of piperazine derivatives were tested for anticonvulsant properties, revealing that modifications in the phenyl ring significantly enhanced activity. The presence of electron-donating groups was crucial for efficacy .

- Cytotoxicity Evaluation : In vitro studies demonstrated that compounds similar to this compound exhibited potent cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .

- Receptor Binding Studies : Research highlighted that modifications to the piperazine structure could lead to selective binding profiles across dopamine and serotonin receptors, suggesting avenues for developing targeted therapies for psychiatric disorders .

Q & A

Basic: What are the common synthetic routes for preparing (4-(2-chlorophenyl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone?

The synthesis typically involves coupling a substituted pyrazole with a functionalized piperazine derivative. For example:

- Nucleophilic substitution : Reacting a pre-synthesized pyrazole carbonyl chloride (e.g., 3-methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride) with 4-(2-chlorophenyl)piperazine under basic conditions (e.g., triethylamine) in anhydrous dichloromethane .

- Condensation reactions : Utilizing acylation strategies, as seen in analogous compounds where pyrazolone derivatives are acylated with appropriate electrophiles (e.g., 2-chloro-1-(pyrazolyl)ethanone) .

- Multi-step functionalization : Modifying pre-built pyrazole or piperazine scaffolds via halogenation, methoxylation, or methylation, followed by coupling .

Basic: Which analytical techniques are critical for structural characterization of this compound?

Key methods include:

- X-ray crystallography : Resolves bond angles, dihedral angles, and packing motifs, as demonstrated for structurally similar pyrazole-piperazine hybrids (e.g., monoclinic system with β ≈ 91.5°) .

- NMR spectroscopy : and NMR identify substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the 2-chlorophenyl group) .

- IR spectroscopy : Confirms carbonyl (C=O) stretches near 1680–1700 cm and methoxy C-O stretches at ~1250 cm .

Basic: How is the antimicrobial activity of this compound evaluated in preliminary assays?

- In vitro broth microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (minimum inhibitory concentration) values determined using serial dilutions .

- Comparative analysis : Benchmark against known antimicrobial pyrazole derivatives (e.g., 4-hetarylpyrazoles) to assess potency improvements .

Advanced: How can reaction conditions be optimized to minimize side products during synthesis?

- Temperature control : Lowering reaction temperatures (e.g., 0–5°C) during acylation steps reduces undesired byproducts like over-chlorinated intermediates .

- Catalyst selection : Use of Lewis acids (e.g., ZnCl) or phase-transfer catalysts to enhance coupling efficiency between pyrazole and piperazine moieties .

- Purification strategies : Employ gradient column chromatography (e.g., hexane/ethyl acetate) or recrystallization from ethanol to isolate the target compound with >95% purity .

Advanced: What strategies are used to establish structure-activity relationships (SAR) for this compound?

- Substituent variation : Systematically alter the 2-chlorophenyl (e.g., replace Cl with F or Br) or methoxy groups (e.g., replace OCH with SCH) and compare bioactivity .

- Bioisosteric replacement : Substitute the piperazine ring with morpholine or thiomorpholine to assess pharmacokinetic impacts .

- Computational modeling : Perform docking studies to predict interactions with target receptors (e.g., serotonin or dopamine receptors) based on electron density maps from crystallographic data .

Advanced: How can contradictory bioactivity data across studies be resolved?

- Standardized protocols : Ensure consistent assay conditions (e.g., cell lines, incubation times) when comparing results. For example, discrepancies in MIC values may arise from variations in bacterial strain virulence .

- Metabolic stability testing : Evaluate compound degradation under physiological conditions (e.g., liver microsome assays) to account for bioavailability differences .

- Crystallographic validation : Confirm that structural analogs with conflicting activity data do not exhibit polymorphic forms or solvate differences that alter bioactivity .

Advanced: What challenges arise in quantifying this compound in biological matrices, and how are they addressed?

- Matrix interference : Use solid-phase extraction (SPE) or liquid-liquid extraction to isolate the compound from plasma or tissue homogenates .

- Sensitivity limits : Employ LC-MS/MS with electrospray ionization (ESI) in positive ion mode, monitoring characteristic fragments (e.g., m/z 380 for the parent ion) .

- Internal standards : Deuterated analogs (e.g., d-methoxy derivatives) improve quantification accuracy by correcting for ion suppression .

Advanced: How does the electronic nature of substituents influence the compound’s reactivity?

- Electron-withdrawing groups (EWGs) : The 2-chlorophenyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., in amidase-mediated hydrolysis) .

- Methoxy donor effects : The 3-methoxy group on the pyrazole ring increases electron density, stabilizing intermediates during metabolic oxidation (e.g., CYP450-mediated demethylation) .

- Steric effects : Bulky substituents (e.g., 1-methyl on pyrazole) hinder π-stacking interactions, as observed in crystallographic studies of similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.